CAS 1258298-28-0 molecular weight and 3D chemical structure
CAS 1258298-28-0 molecular weight and 3D chemical structure
An In-Depth Technical Guide on the Molecular Architecture and Synthetic Utility of Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0)
Executive Summary
Methyl 2-chloro-4-cyano-6-fluorobenzoate (CAS 1258298-28-0) is a highly functionalized, poly-substituted benzene derivative that serves as a premium molecular building block in modern medicinal chemistry and agrochemical development. With a molecular weight of 213.59 g/mol and the formula C9H5ClFNO2[1], this compound presents a unique array of orthogonal reactive sites: an ester, a nitrile, an aryl chloride, and an aryl fluoride. This technical guide explores the 3D conformational logic dictated by its steric environment and provides field-proven methodologies for its chemoselective functionalization.
Physicochemical Profiling & 3D Molecular Architecture
Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior.
Table 1: Quantitative Physicochemical Properties of CAS 1258298-28-0
| Property | Value |
| Chemical Name | Methyl 2-chloro-4-cyano-6-fluorobenzoate |
| CAS Registry Number | 1258298-28-0 |
| Molecular Formula | C9H5ClFNO2 |
| Molecular Weight | 213.59 g/mol |
| Monoisotopic Mass | 212.999 g/mol |
| XLogP3-AA | ~2.13 |
| Rotatable Bonds | 2 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Data supported by computational chemical profiling from [1].
Conformational Causality: The 3D structure of CAS 1258298-28-0 is heavily dictated by steric and stereoelectronic effects. The central benzene ring is planar, but the methyl ester group is flanked by two ortho-substituents: a bulky chlorine atom and a highly electronegative fluorine atom. To minimize severe steric clashes (due to the large A-value of chlorine) and dipole-dipole repulsion (from fluorine), the ester carbonyl plane is forced out of coplanarity with the aromatic ring. This orthogonal conformation significantly shields the carbonyl carbon from nucleophilic attack, explaining the compound's resistance to mild hydrolysis.
Causality of 3D orthogonal conformation in methyl 2-chloro-4-cyano-6-fluorobenzoate.
Mechanistic Insights into Reactivity (Causality)
The synthetic utility of CAS 1258298-28-0 lies in the predictable chemoselectivity of its functional groups, governed by electronic distribution across the aromatic system:
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Nucleophilic Aromatic Substitution (SNAr): The para-cyano group is a powerful electron-withdrawing group (EWG) that depletes electron density from the aromatic ring. When exposed to nucleophiles (e.g., amines), the reaction occurs regioselectively at the carbon bearing the fluorine atom rather than the chlorine. Causality: Fluorine is a superior leaving group in SNAr reactions because its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate far better than chlorine.
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Palladium-Catalyzed Cross-Coupling: The aryl chloride remains inert under standard SNAr conditions but can be selectively engaged in Suzuki-Miyaura or Stille couplings using palladium catalysts, allowing for C-C bond formation.
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Ester Hydrolysis: As established by its 3D architecture, the ester is sterically shielded. Standard room-temperature saponification is ineffective; thermal energy is required to overcome the activation barrier imposed by the ortho-substituents to yield the corresponding carboxylic acid, CAS 1258298-29-1[2].
Divergent synthetic workflows for CAS 1258298-28-0 functionalization.
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring.
Protocol A: Regioselective SNAr Amination at the C-F Bond
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Objective: To displace the ortho-fluorine with a secondary amine while leaving the aryl chloride and ester intact.
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Self-Validating Logic: The reaction is driven by the high nucleophilicity of the amine and the stabilization of the Meisenheimer complex. By keeping the temperature moderate (ambient to 40°C), ester aminolysis and C-Cl displacement are entirely suppressed.
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Step-by-Step Procedure:
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Preparation: Dissolve 1.0 equivalent of CAS 1258298-28-0 (213.59 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
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Reagent Addition: Add 1.2 equivalents of the desired secondary amine (e.g., morpholine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.
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Reaction Execution: Stir the mixture at 40°C for 4-6 hours.
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Validation Check: Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the parent mass (m/z 213.6) is fully consumed and replaced by the product mass.
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Workup: Quench the reaction by pouring it into 20 mL of ice-cold water. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Protocol B: Sterically Hindered Ester Hydrolysis
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Objective: To convert the methyl ester to the corresponding carboxylic acid, 2-chloro-4-cyano-6-fluorobenzoic acid[2].
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Self-Validating Logic: The orthogonal conformation shields the ester. Using a small, highly reactive hydroxide source (LiOH) in a mixed aqueous/organic solvent system at elevated temperatures ensures the nucleophile can access the carbonyl carbon.
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Step-by-Step Procedure:
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Preparation: Suspend 1.0 equivalent of CAS 1258298-28-0 in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).
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Reagent Addition: Add 3.0 equivalents of lithium hydroxide monohydrate (LiOH·H2O).
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Reaction Execution: Attach a reflux condenser and heat the mixture to 60°C for 12 hours.
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Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The non-polar starting material spot will disappear, replaced by a baseline spot (the highly polar carboxylate salt).
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Workup: Cool to room temperature and remove organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl. The product will precipitate. Filter, wash with cold water, and dry under vacuum.
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Applications in Drug Discovery & Building Block Utility
Compounds like CAS 1258298-28-0 are highly prized in Fragment-Based Drug Discovery (FBDD) and are frequently cataloged in specialized chemical libraries[3]. The presence of the cyano group allows for late-stage elaboration into tetrazoles (bioisosteres for carboxylic acids) or primary amines via reduction. Furthermore, the distinct reactivity profiles of the C-F and C-Cl bonds enable iterative, multi-component functionalization, allowing medicinal chemists to rapidly synthesize diverse libraries of kinase inhibitors or GPCR antagonists.
